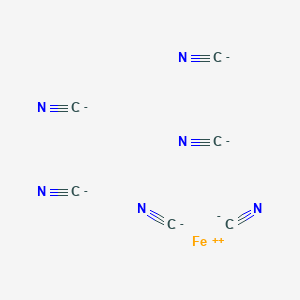

Ferrocyanide ion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung Hexacyanoferrat(II)-Ion, bezeichnet als [Fe(CN)6]4-, ist ein Koordinationskomplex, der aus einem Eisen(II)-Ion besteht, das von sechs Cyanidliganden umgeben ist. Diese Verbindung ist allgemein als Ferrocyanid bekannt. Es ist eine diamagnetische Spezies mit einem low-spin Eisen(II)-Zentrum in einer oktaedrischen Ligandenumgebung. Ferrocyanid ist typischerweise als Kaliumsalz, Kaliumhexacyanoferrat(II), erhältlich, das limonengelbe monokline Kristalle bildet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hexacyanoferrat(II) kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Eisen(II)-sulfat mit Kaliumcyanid in einer wässrigen Lösung. Die Reaktion verläuft wie folgt: [ \text{FeSO}4 + 6 \text{KCN} \rightarrow \text{K}_4[\text{Fe(CN)}_6] + \text{K}_2\text{SO}_4 ]

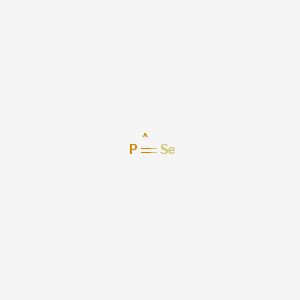

Eine weitere Methode beinhaltet die hydrothermalen Synthese, die ein vielseitiges Werkzeug zur Herstellung von Metallhexacyanoferraten darstellt. Diese Methode beinhaltet die Zersetzung von Hexacyanoferrat(II) in einer sauren Lösung, was zur Bildung des gewünschten Produkts führt {_svg_2}.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Hexacyanoferrat(II) durch Reaktion von Eisen(II)-Salzen mit Cyanidsalzen unter kontrollierten Bedingungen hergestellt. Der Prozess beinhaltet typischerweise die Verwendung von großtechnischen Reaktoren und die präzise Kontrolle von Temperatur und pH-Wert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen: Hexacyanoferrat(II) durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Eine der bemerkenswertesten Reaktionen ist die Oxidation zu Hexacyanoferrat(III): [ [\text{Fe(CN)}6]^{4-} \rightarrow [\text{Fe(CN)}_6]^{3-} + e^- ]

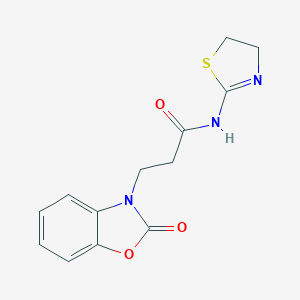

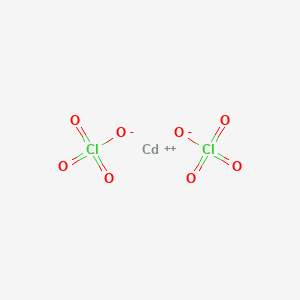

Häufige Reagenzien und Bedingungen: Die Oxidation von Hexacyanoferrat(II) kann mit Oxidationsmitteln wie Eisen(III)-chlorid oder Kaliumpermanganat erreicht werden. Die Reaktion wird typischerweise in einer wässrigen Lösung unter kontrollierten pH-Bedingungen durchgeführt {_svg_4}.

Hauptprodukte, die gebildet werden: Diese Verbindung wird häufig in verschiedenen analytischen und industriellen Anwendungen verwendet .

Analyse Chemischer Reaktionen

Types of Reactions: Hexacyanoferrate(II) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the most notable reactions is its oxidation to hexacyanoferrate(III): [ [\text{Fe(CN)}_6]^{4-} \rightarrow [\text{Fe(CN)}_6]^{3-} + e^- ]

Common Reagents and Conditions: The oxidation of hexacyanoferrate(II) can be achieved using oxidizing agents such as ferric chloride or potassium permanganate. The reaction is typically carried out in an aqueous solution under controlled pH conditions .

Major Products Formed: This compound is often used in various analytical and industrial applications .

Wissenschaftliche Forschungsanwendungen

Hexacyanoferrat(II) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird als Redoxmediator und homogener Ein-Elektronen-Elektrokatalysator in elektroorganischen Transformationen, thermoelektrochemischen Geräten und elektroanalytischen Bestimmungen verwendet . Darüber hinaus wird es als heterogener oder polymer-immobilisierter Redoxkatalysator für den Nachweis von Sulfid und Nitrit eingesetzt .

Im Bereich der Energiespeicherung wird Hexacyanoferrat(II) als Kathodenmaterial in wässrigen Zink-Ionen-Batterien verwendet, da es eine offene Struktur, zahlreiche reaktive Stellen und umweltfreundliche Eigenschaften aufweist . Es wird auch bei der Synthese von Berlinerblau-Analogen verwendet, die Anwendungen in der Sensorik und Biosensorik haben .

Wirkmechanismus

Der Wirkmechanismus von Hexacyanoferrat(II) beinhaltet seine Fähigkeit, Redoxreaktionen zu durchlaufen. Die Verbindung kann schnell zu Hexacyanoferrat(III) oxidiert werden, durch Radikal-Anionen, wie sie durch die Reaktion zwischen Kupfer(II)-Ionen und Iodid-Ionen gebildet werden . Die Oxidationsreaktion wird durch Erhöhung des pH-Werts beschleunigt, und das resultierende Hexacyanoferrat(III) kann als Verzögerer der Oxidationsreaktion unter niedrigeren pH-Bedingungen wirken .

Wirkmechanismus

The mechanism of action of hexacyanoferrate(II) involves its ability to undergo redox reactions. The compound can be rapidly oxidized to hexacyanoferrate(III) by radical anions, such as those formed by the reaction between copper(II) ions and iodide ions . The oxidation reaction is accelerated by increasing the pH, and the resulting hexacyanoferrate(III) can act as a retarder to the oxidation reaction under lower pH conditions .

Vergleich Mit ähnlichen Verbindungen

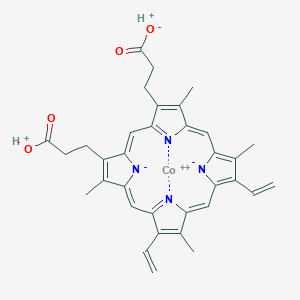

Hexacyanoferrat(II) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B. Hexacyanoferrat(III) und Hexacyanocobaltat(III). Während Hexacyanoferrat(II) ein low-spin Eisen(II)-Komplex ist, ist Hexacyanoferrat(III) ein low-spin Eisen(III)-Komplex. Beide Verbindungen haben ähnliche Koordinationsumgebungen, unterscheiden sich aber in ihren Oxidationsstufen und Redoxeigenschaften .

Hexacyanocobaltat(III) ist eine weitere ähnliche Verbindung, bei der Cobalt(III) das Eisen(II) im Koordinationskomplex ersetzt. Diese Verbindung zeigt ebenfalls low-spin-Eigenschaften und wird in verschiedenen analytischen und industriellen Anwendungen verwendet .

Schlussfolgerung

Hexacyanoferrat(II) ist eine vielseitige Verbindung mit bedeutenden Anwendungen in der wissenschaftlichen Forschung, Energiespeicherung und industriellen Prozessen. Seine einzigartigen Redoxeigenschaften und seine Fähigkeit, stabile Koordinationskomplexe zu bilden, machen es zu einer wertvollen Verbindung in verschiedenen Forschungsbereichen.

Wenn Sie weitere Fragen haben oder detailliertere Informationen benötigen, zögern Sie bitte nicht zu fragen!

Eigenschaften

CAS-Nummer |

13408-63-4 |

|---|---|

Molekularformel |

C6FeN6-4 |

Molekulargewicht |

211.95 g/mol |

IUPAC-Name |

iron(2+);hexacyanide |

InChI |

InChI=1S/6CN.Fe/c6*1-2;/q6*-1;+2 |

InChI-Schlüssel |

UETZVSHORCDDTH-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2] |

| 13408-63-4 | |

Synonyme |

ferrate(4-), hexakis(cyano-kappa-c)-, (oc-6-11)- ferrocyanate ferrocyanide ferrocyanide ion hexacyanoferrate hexacyanoferrate II hexacyanoferrate(4-) ion hexacyanoferrate(II) hexacyanoiron(II) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)